![molecular formula C11H12O B075188 1-Phenyl-cyclobutanecarbaldehyde CAS No. 1469-83-6](/img/structure/B75188.png)
1-Phenyl-cyclobutanecarbaldehyde
Overview
Description
1-Phenyl-cyclobutanecarbaldehyde is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, such as its density, melting point, boiling point, etc., can be found in various chemical databases .Scientific Research Applications
Organic Synthesis
“1-Phenylcyclobutanecarbaldehyde” is used in organic synthesis . It’s a versatile reagent that can be used to construct various organic compounds .
Construction of Cyclic Scaffolds
The compound has been used in the construction of cyclic scaffolds, which are crucial structures in many biologically active molecules . These cyclic scaffolds are widely distributed in numerous biologically active molecules, including natural products and pharmaceutical molecules .
N-Heterocyclic Carbene (NHC) Catalysis
“1-Phenylcyclobutanecarbaldehyde” can be used in N-heterocyclic carbene (NHC) catalysis . NHCs are a type of organocatalyst that have shown promise for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .
Construction of Bioactive Cyclic Skeletons
The compound has been used in the construction of bioactive cyclic skeletons . The cycloaddition reaction, a method for synthesizing cyclic scaffolds, has been used to construct four-to eight-membered cyclic structure compounds .
Synthesis of Heterocyclic Skeletons
Due to their simple preparations, stable structures, and low toxicity, NHCs have become very effective organic catalysts for synthesizing heterocyclic skeletons . Therefore, “1-Phenylcyclobutanecarbaldehyde” is also diffusely employed in the construction of quinoline skeletons .
Mechanism of Action
1-Phenylcyclobutanecarbaldehyde, also known as Cyclobutanecarboxaldehyde, 1-phenyl- or 1-Phenyl-cyclobutanecarbaldehyde, is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.22 The understanding of its mechanism of action is still under investigation
Target of Action
The primary targets of 1-Phenylcyclobutanecarbaldehyde are currently unknown. The identification of a compound’s targets is a crucial step in drug discovery and can be approached by direct biochemical methods, genetic interactions, or computational inference .
Mode of Action
The mode of action of 1-Phenylcyclobutanecarbaldehyde is not well-documented. Generally, the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This can involve binding to specific proteins, disrupting cellular processes, or inducing certain biochemical reactions .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the downstream effects of a compound’s action.
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding how a drug is processed in the body .
Result of Action
These effects can include changes in cellular function, gene expression, or protein activity .
Action Environment
Environmental factors can include pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
1-phenylcyclobutane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECDJPMXUAMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481310 | |
Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-cyclobutanecarbaldehyde | |
CAS RN |
1469-83-6 | |
Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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